N-(furan-2-ylmethyl)prop-2-yn-1-amine is a chemical compound with significant interest in the fields of organic chemistry and pharmacology. It is classified under propargylamines, which are known for their diverse biological activities. The compound's IUPAC name is N-(furan-2-ylmethyl)prop-2-yn-1-amine, and it has a CAS number of 53175-35-2. Its molecular formula is C₈H₉NO, with a molecular weight of approximately 135.166 g/mol .
The synthesis of N-(furan-2-ylmethyl)prop-2-yn-1-amine typically involves the reaction of furan-2-carbaldehyde with propargylamine. The process can be summarized as follows:
Starting Materials:
Reaction Conditions:
The reaction is generally performed in the presence of a base such as sodium hydride or potassium carbonate, which deprotonates the amine group, facilitating a nucleophilic attack on the aldehyde. The reaction is conducted under reflux conditions using solvents like ethanol or methanol.
Procedure:
For industrial applications, similar synthetic routes are employed but may utilize continuous flow reactors and automated purification systems to enhance yield and efficiency.
N-(furan-2-ylmethyl)prop-2-yn-1-amine features a furan ring attached to a propynyl amine group. The structural formula can be represented as follows:
N-(furan-2-ylmethyl)prop-2-yn-1-amine can undergo various chemical reactions:
Types of Reactions:
These reactions highlight the compound's versatility in organic synthesis, allowing for the generation of numerous derivatives that may possess distinct biological activities.
N-(furan-2-ylmethyl)prop-2-yn-1-amine acts primarily as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, it increases levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This mechanism is crucial for enhancing cognitive functions and providing neuroprotective effects.
Process:
The compound binds to the active site of monoamine oxidase enzymes, preventing the breakdown of monoamines and thereby enhancing their availability within synaptic clefts . This action suggests potential therapeutic applications in treating cognitive impairments associated with conditions such as Alzheimer's disease.
N-(furan-2-ylmethyl)prop-2-yn-1-amine is typically encountered as a solid at room temperature. Its boiling point has not been extensively documented but is expected to be influenced by its molecular structure.
The compound has notable solubility characteristics due to its polar functional groups, which facilitate interactions in aqueous environments. It exhibits reactivity typical of alkyne-containing compounds, making it suitable for further chemical transformations .
N-(furan-2-ylmethyl)prop-2-yn-1-amines are primarily utilized in research settings due to their potential biological activities. Specific applications include:
This compound represents a promising area for further research, particularly regarding its pharmacological potential and applications within medicinal chemistry.
N-(furan-2-ylmethyl)prop-2-yn-1-amine (also referenced in literature as F2MPA) functions as a partially reversible inhibitor of human monoamine oxidase B (hMAO-B), demonstrating selectivity over the MAO-A isoform. This inhibition profile enhances monoaminergic transmission by reducing the catabolism of key neurotransmitters, particularly dopamine and serotonin, within hippocampal circuits. Biochemical assays reveal an IC₅₀ value of 0.75 ± 0.15 nM for MAO-B inhibition, with a selectivity index of 1,066 over MAO-A [1] [6]. The compound’s structural characteristics—including its propargylamine moiety and furanyl ring—enable specific interactions with the flavin adenine dinucleotide (FAD) cofactor in the MAO-B active site, forming a covalent adduct that partially inactivates the enzyme [6].
In vivo microdialysis studies in rat models demonstrate that intraperitoneal administration (1 mg/kg) elevates extracellular serotonin levels by 45% and norepinephrine by 38% in the prefrontal cortex within 60 minutes post-administration [6]. This monoamine potentiation correlates with enhanced basal synaptic transmission in the dentate gyrus, evidenced by a 65% increase in population spike amplitude and a 40% augmentation of field excitatory postsynaptic potential slope [1]. Unlike classical MAO inhibitors like selegiline, N-(furan-2-ylmethyl)prop-2-yn-1-amine exhibits region-specific effects, with minimal impact on striatal dopamine dynamics, thereby reducing risks associated with motor side effects [6].
Table 1: Neurochemical Effects on Monoamine Systems
Brain Region | Serotonin Change | Norepinephrine Change | Dopamine Change |
---|---|---|---|
Prefrontal Cortex | +45% | +38% | No significant change |
Striatum | +12% | +9% | +5% |
Hippocampus | +32% | +28% | +8% |
Source: Adapted from in vivo microdialysis data [6]
The dentate gyrus—a critical node for pattern separation and memory encoding—exhibits robust synaptic plasticity enhancements following N-(furan-2-ylmethyl)prop-2-yn-1-amine exposure. Electrophysiological recordings in anesthetized rats demonstrate that 1 mg/kg of the compound potentiates electrically induced LTP by 198% compared to saline controls [1]. This LTP amplification manifests as a sustained increase in synaptic efficacy (>120 minutes post-induction) and involves N-methyl-D-aspartate (NMDA) receptor-dependent mechanisms. The compound lowers the threshold for LTP induction, enabling persistent synaptic strengthening even with subthreshold stimulation protocols [2].
Notably, N-(furan-2-ylmethyl)prop-2-yn-1-amine enhances both early-phase (protein-synthesis-independent) and late-phase (protein-synthesis-dependent) LTP components. This dual-phase facilitation arises from increased phosphorylation of calcium/calmodulin-dependent protein kinase II (CaMKII) and cyclic AMP response element-binding protein (CREB), key signaling molecules in synaptic plasticity cascades [1]. The facilitation of LTP occurs without altering basal glutamate release, indicating postsynaptic modification of glutamatergic responsiveness as the primary mechanism [2].
A critical neuropharmacological feature of N-(furan-2-ylmethyl)prop-2-yn-1-amine is its ability to enhance dentate gyrus granular cell excitability while avoiding epileptogenic hyperexcitation. In rodent seizure models, the compound does not alter the seizure threshold for pilocarpine-induced convulsions, even at doses up to 4 mg/kg [1] [6]. This contrasts sharply with nonspecific MAO inhibitors (e.g., tranylcypromine), which significantly lower seizure thresholds.
Microelectrode array analyses reveal that the compound increases population spike amplitude by 65% but does not alter paired-pulse inhibition ratios—a key indicator of preserved inhibitory GABAergic control [6]. Furthermore, the compound dampens aberrant hyperexcitability by modulating potassium currents in granular cells, promoting spike-frequency adaptation during sustained depolarization [2]. This balanced modulation enables enhanced signal-to-noise ratio in hippocampal information processing without destabilizing network dynamics, making it suitable for conditions involving both cognitive impairment and seizure risk (e.g., Alzheimer’s disease with comorbid epilepsy) [1].
N-(furan-2-ylmethyl)prop-2-yn-1-amine exhibits brain-region-dependent effects on monoamine metabolism, with preferential action in cortical and limbic regions over striatal areas. Ex vivo tissue analysis shows a 32% reduction in cortical 5-hydroxyindoleacetic acid (5-HIAA)/serotonin turnover ratio, indicating reduced serotonin catabolism. Conversely, striatal dihydroxyphenylacetic acid (DOPAC)/dopamine ratios remain unchanged [6] [7]. This regional specificity arises from differential drug distribution and the variable expression of metabolic enzymes across brain regions.
Table 2: Regional Selectivity in Monoamine Turnover Modulation
Parameter | Prefrontal Cortex | Striatum |
---|---|---|
5-HIAA/Serotonin Ratio | -32% | -8% |
DOPAC/Dopamine Ratio | -18% | No change |
HVA/Dopamine Ratio | -22% | -5% |
Source: Neurochemical profiling after 1 mg/kg dosing [6] [7]
The compound’s hydroxylated metabolite accumulates preferentially in the cortex, where it further inhibits monoamine reuptake—a mechanism absent in the striatum [6]. Additionally, cortical astrocytes exhibit higher expression of MAO-B than striatal astrocytes, making cortical monoaminergic terminals more responsive to inhibition. This regional bias underlies the compound’s pro-cognitive efficacy without motor side effects (e.g., dyskinesia), a limitation of nonselective dopaminergic enhancers [7]. Functional MRI studies corroborate this specificity, showing increased blood-oxygen-level-dependent (BOLD) signal in the dentate gyrus and prefrontal cortex, but not in the striatum, during working memory tasks [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: